molecular formula C11H10O3 B1626756 Methyl 5-methylbenzofuran-2-carboxylate CAS No. 82788-34-9

Methyl 5-methylbenzofuran-2-carboxylate

Cat. No.: B1626756
CAS No.: 82788-34-9
M. Wt: 190.19 g/mol
InChI Key: KIIABCWAUGHANV-UHFFFAOYSA-N
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Description

Methyl 5-methylbenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, specifically, is characterized by its unique structure, which includes a benzofuran ring substituted with a methyl group and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-methylbenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxy-5-methylbenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-methylbenzofuran-2-carboxylate, which can then be converted to the methyl ester through transesterification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring, leading to a variety of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 5-methylbenzofuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-methylbenzofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways can vary based on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Uniqueness: Methyl 5-methylbenzofuran-2-carboxylate is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the methyl group on the benzofuran ring also contributes to its distinct properties compared to other benzofuran derivatives.

Properties

IUPAC Name

methyl 5-methyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-3-4-9-8(5-7)6-10(14-9)11(12)13-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIABCWAUGHANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00523022
Record name Methyl 5-methyl-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00523022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82788-34-9
Record name Methyl 5-methyl-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00523022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirring suspension of 5-methylsalicylaldehyde (1.0 mg, 7.5 mmol), K2CO3 (1.55 g, 11.0 mmol), and Bu4NBr (322 mg, 1 mmol) in toluene (30 ml) was treated with dimethylbromomalo-nate (1.06 ml, 8.0 mmol). The suspension was heated to reflux with a Dean-Stark trap for 20 h. The brown suspension was cooled to 25° C. and concentrated in vacuo. The residue was taken in DCM and filtered. The filtrate was washed with H2O, 1N NaOH and brine. The organic layer was dried over magnesium sulfate, filtered and concentrated. The crude residue was purified by column chromatography (10% ethyl acetate/hexane) to afford the title compound 583 (600 mg, 42% yield). LRMS: 190.2 (Calc.); 191.1 (found).
Quantity
1 mg
Type
reactant
Reaction Step One
Name
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
322 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.06 mL
Type
reactant
Reaction Step Two
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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